Cas no 1850305-79-1 (2-(Boc-Amino)ethylboronic acid pinacol ester)

2-(Boc-Amino)ethylboronic acid pinacol ester 化学的及び物理的性質
名前と識別子
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- 2-(Boc-Amino)ethylboronic acid pinacol ester
- tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylcarbamate
- TERT-BUTYL N-[2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ETHYL]CARBAMATE
- CS-0176793
- XH0356
- DB-159923
- tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)carbamate
- EN300-315344
- BS-31796
- AZC30579
- 2-(Boc-Amino)ethylboronicacidpinacolester
- MFCD27936408
- 1850305-79-1
- tert-Butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
- E79134
-
- MDL: MFCD27936408
- インチ: 1S/C13H26BNO4/c1-11(2,3)17-10(16)15-9-8-14-18-12(4,5)13(6,7)19-14/h8-9H2,1-7H3,(H,15,16)
- InChIKey: KXXYKDWLOOTXGS-UHFFFAOYSA-N
- ほほえんだ: O1B(CCNC(=O)OC(C)(C)C)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 271.1954885 g/mol
- どういたいしつりょう: 271.1954885 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 271.16
- トポロジー分子極性表面積: 56.8
じっけんとくせい
- 密度みつど: 1.00±0.1 g/cm3 (20 ºC 760 Torr),
2-(Boc-Amino)ethylboronic acid pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1316446-10G |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |
1850305-79-1 | 97% | 10g |
$580 | 2024-07-21 | |
Enamine | EN300-315344-0.1g |
tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |
1850305-79-1 | 0.1g |
$376.0 | 2023-09-05 | ||
Enamine | EN300-315344-1.0g |
tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |
1850305-79-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-315344-0.5g |
tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |
1850305-79-1 | 0.5g |
$410.0 | 2023-09-05 | ||
1PlusChem | 1P00I1ZP-250mg |
2-(Boc-Amino)ethylboronic acid pinacol ester |
1850305-79-1 | 96% | 250mg |
$26.00 | 2025-02-28 | |
eNovation Chemicals LLC | Y1265869-10g |
2-(Boc-Amino)ethylboronic acid pinacol ester |
1850305-79-1 | 95% | 10g |
$340 | 2024-06-06 | |
Enamine | EN300-315344-1g |
tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |
1850305-79-1 | 1g |
$428.0 | 2023-09-05 | ||
Enamine | EN300-315344-5g |
tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |
1850305-79-1 | 5g |
$1240.0 | 2023-09-05 | ||
abcr | AB592946-1g |
2-(Boc-Amino)ethylboronic acid pinacol ester; . |
1850305-79-1 | 1g |
€132.50 | 2024-07-20 | ||
Aaron | AR00I281-5g |
2-(Boc-Amino)ethylboronic acid pinacol ester |
1850305-79-1 | 97% | 5g |
$156.00 | 2025-02-28 |
2-(Boc-Amino)ethylboronic acid pinacol ester 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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8. Book reviews
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9. Back matter
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
2-(Boc-Amino)ethylboronic acid pinacol esterに関する追加情報
Introduction to 2-(Boc-Amino)ethylboronic acid pinacol ester (CAS No. 1850305-79-1)
2-(Boc-Amino)ethylboronic acid pinacol ester, with the chemical identifier CAS No. 1850305-79-1, is a specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of targeted therapeutics and novel drug candidates. The presence of both a Boc-protected amino group and a boronic acid pinacol ester moiety makes it a versatile building block for organic synthesis, enabling the construction of complex structures with high precision.
The Boc-amino group in this compound provides stability under various reaction conditions while protecting the amino functionality from unwanted side reactions. This protection is essential in multi-step synthetic pathways, where selective modification of specific functional groups is required. The boronic acid pinacol ester portion of the molecule enhances its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely employed in pharmaceutical synthesis to form carbon-carbon bonds efficiently. These attributes make 2-(Boc-Amino)ethylboronic acid pinacol ester a valuable reagent for medicinal chemists and synthetic organic chemists alike.
In recent years, boronic acid derivatives have been extensively studied due to their role in drug discovery and development. The ability to incorporate boronic acid functionalities into drug molecules has led to the creation of novel therapeutic agents with improved pharmacological properties. For instance, compounds containing boronic acids have been explored for their potential in treating inflammatory diseases, cancer, and infectious disorders. The Suzuki-Miyaura coupling, facilitated by boronic acids, has been particularly instrumental in generating libraries of heterocyclic compounds, which are often found in biologically active molecules.
The Boc-protected amino group in 2-(Boc-Amino)ethylboronic acid pinacol ester allows for selective deprotection under mild acidic conditions, making it an ideal candidate for late-stage functionalization. This feature is particularly useful in drug development pipelines where sequential modifications are necessary to achieve the desired pharmacological profile. Additionally, the pinacol ester group enhances the stability of the boronic acid moiety, preventing its degradation under harsh reaction conditions. This stability is critical for maintaining high yields and purity during synthetic processes.
Recent advancements in computational chemistry and machine learning have further highlighted the importance of boronic acid derivatives in drug discovery. Predictive models have been developed to identify optimal boronic acid-containing scaffolds for specific biological targets, streamlining the design of novel therapeutics. The compound 2-(Boc-Amino)ethylboronic acid pinacol ester fits well within this framework, offering a robust scaffold for further derivatization and optimization.
The pharmaceutical industry has also seen significant interest in boronic acid-based drugs due to their unique biochemical interactions. For example, protease inhibitors containing boronic acid moieties have demonstrated efficacy in treating diseases such as cancer and hepatitis B. The versatility of 2-(Boc-Amino)ethylboronic acid pinacol ester lies in its ability to be incorporated into diverse molecular frameworks, enabling researchers to explore new therapeutic avenues.
In conclusion, 2-(Boc-Amino)ethylboronic acid pinacol ester (CAS No. 1850305-79-1) is a multifunctional compound that plays a pivotal role in modern synthetic chemistry and drug development. Its combination of a protected amino group and a stable boronic acid pinacol ester makes it an indispensable tool for medicinal chemists seeking to create innovative therapeutic agents. As research continues to uncover new applications for boronic acid derivatives, compounds like this are poised to remain at the forefront of pharmaceutical innovation.
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